2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Overview
Description
2-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring, a pyridazinone core, and various substituents including a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-(6-((5-((2-chloro-6-Methylphenyl)carbaMoyl)thiazol-2-yl)aMino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl Acetate
Uniqueness
What sets 2-{2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(4-METHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets, potentially leading to unique therapeutic effects .
Properties
Molecular Formula |
C24H25ClN4O2 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-3-6-19(7-4-17)21-9-10-23(30)29(26-21)16-24(31)28-13-11-27(12-14-28)22-15-20(25)8-5-18(22)2/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
VGZZOPKFEVHPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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